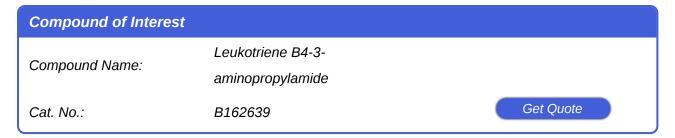


In vivo effects of Leukotriene B4-3aminopropylamide on leukocyte recruitment.

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An In-Depth Technical Guide on the In Vivo Effects of Leukotriene B4 on Leukocyte Recruitment

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene B4 (LTB4) is a potent, lipid-derived inflammatory mediator synthesized from arachidonic acid via the 5-lipoxygenase pathway. It plays a critical role in the innate immune response by acting as a powerful chemoattractant for various leukocyte subsets, particularly neutrophils. LTB4 exerts its effects primarily through the high-affinity G protein-coupled receptor, BLT1, initiating a signaling cascade that promotes leukocyte adhesion, migration, and activation at sites of inflammation. This technical guide provides a comprehensive overview of the in vivo effects of LTB4 on leukocyte recruitment, detailing the underlying signaling mechanisms, summarizing quantitative data from key experimental models, and outlining common methodologies used in its study. Furthermore, it explores the therapeutic potential of targeting the LTB4-BLT1 axis for the treatment of inflammatory diseases.

LTB4 Biosynthesis and Signaling Pathway

LTB4 is synthesized from arachidonic acid, which is released from the cell membrane by phospholipase A2. The synthesis involves two key enzymes: 5-lipoxygenase (5-LO), in conjunction with the 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid to the

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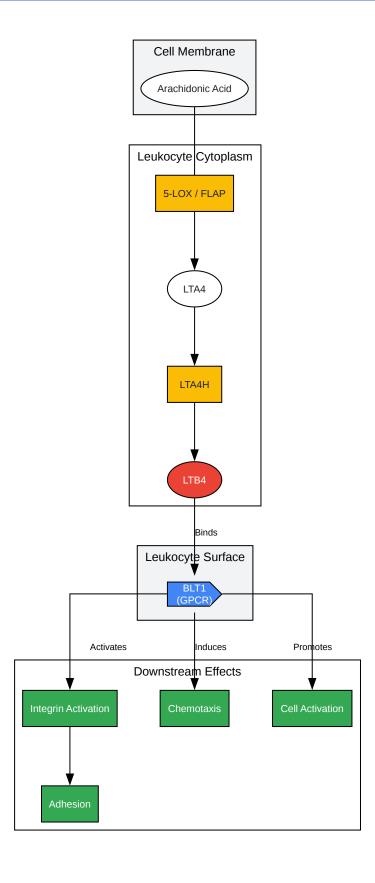
unstable intermediate, Leukotriene A4 (LTA4). Subsequently, LTA4 hydrolase (LTA4H) converts LTA4 into LTB4.[1] This process can occur within a single cell or via a transcellular pathway where LTA4 is transferred from one cell type (e.g., neutrophils) to another that expresses LTA4H (e.g., epithelial cells) for the final conversion to LTB4.[1][2]

The biological actions of LTB4 are mediated predominantly through its high-affinity receptor, BLT1, which is highly expressed on neutrophils, monocytes, macrophages, eosinophils, and certain T-cell subsets.[3][4] Binding of LTB4 to BLT1 triggers a cascade of intracellular events characteristic of G protein-coupled receptors, leading to:

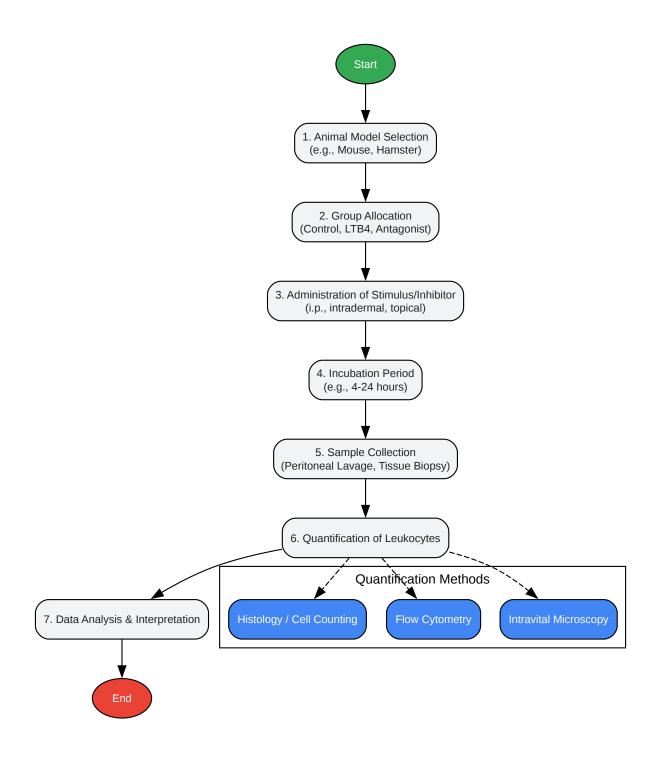
- Integrin Activation: Rapid changes in the affinity and avidity of β2-integrins on the leukocyte surface, promoting firm adhesion to the vascular endothelium.[5]
- Chemotaxis: Directed migration of leukocytes along the LTB4 concentration gradient towards the site of inflammation.
- Leukocyte Activation: Degranulation, production of reactive oxygen species (ROS), and release of other inflammatory mediators.

LTB4 can also act as a signal-relay molecule; neutrophils responding to primary chemoattractants can secrete LTB4, which then acts to amplify the recruitment signal and coordinate the migration of a larger population of neutrophils in a process known as "swarming".[6][7][8]









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